Product packaging for 2-Bromomethyl-1,3-dioxolane(Cat. No.:CAS No. 4360-63-8)

2-Bromomethyl-1,3-dioxolane

Cat. No.: B1266232
CAS No.: 4360-63-8
M. Wt: 167 g/mol
InChI Key: CKIIJIDEWWXQEA-UHFFFAOYSA-N
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Description

Overview of 2-Bromomethyl-1,3-dioxolane as a Synthetic Intermediate

This compound is a widely utilized synthetic intermediate in organic chemistry. guidechem.com Its utility stems from its bifunctional nature: it contains a reactive carbon-bromine bond and a stable cyclic acetal (B89532) group. guidechem.com The dioxolane ring serves as a protecting group for an aldehyde functional group. guidechem.com This protection is crucial in multi-step syntheses where the aldehyde needs to be preserved while other parts of the molecule undergo reaction. organic-chemistry.org The acetal is stable under basic and nucleophilic conditions, allowing for selective reactions at the bromomethyl position. organic-chemistry.orgguidechem.com

The primary reactivity of this intermediate involves the bromine atom. guidechem.com It readily participates in nucleophilic substitution reactions, where the bromine is displaced by a variety of nucleophiles such as those derived from alcohols and amines, typically under basic conditions. guidechem.com Furthermore, the bromine atom can be transformed to create a nucleophilic center, for instance, through the formation of an organometallic reagent, which can then engage in nucleophilic addition reactions with electrophiles like aldehydes and ketones. guidechem.com

Synthesis of this compound itself can be achieved through several routes. One common method involves the reaction of bromoacetaldehyde (B98955) with ethylene (B1197577) glycol. chemicalbook.com An alternative approach starts from 2-methyl-1,3-dioxolane (B1212220), which is then brominated on the methyl group. guidechem.com However, this latter method can be challenging as the reaction conditions required for bromination can sometimes lead to the cleavage of the acid-sensitive dioxolane ring. guidechem.com

Relevance of this compound in Contemporary Organic Synthesis

The strategic importance of this compound is evident in its application as a key building block for more complex molecules. It is particularly valuable in the synthesis of α,β-unsaturated aldehydes and 1,4-dicarbonyl monoacetals. thermofisher.comlookchem.comthermofisher.com The ability to introduce a protected aldehyde functionality makes it a versatile reagent in modern synthetic strategies. guidechem.com

In the pharmaceutical industry, this compound serves as a crucial intermediate for producing a range of therapeutic agents, including antifungal compounds, antihistamines, and anti-tumor drugs. nbinno.com For example, it is a key intermediate in the preparation of the apoB secretion/MTP inhibitor mitratapide (B1677210) and fungicides derived from 1,2,4-triazole (B32235) and imidazole. google.comgoogle.com Its structure is also incorporated into the synthesis of 1,4-benzoxazepine (B8686809) (BZO) compounds, which are being investigated for various medical applications. lookchem.com

Beyond pharmaceuticals, its applications extend to the agrochemical sector for the production of herbicides and insecticides. nbinno.com It is also used in the synthesis of fragrances. nbinno.com The compound's versatility is further highlighted by its use as a starting material for synthesizing natural products and other complex organic targets. A related compound, 2-(2-Bromoethyl)-1,3-dioxolane (B43116), which shares the core dioxolane structure, is used in the total synthesis of the marine mollusk metabolite pulo'upone (B1231172) and in the synthesis of 1-deoxy-castanospermine. sigmaaldrich.com

Scope and Objectives of the Research Outline

This article aims to provide a focused and scientifically accurate overview of this compound, concentrating exclusively on its role and applications in academic and industrial chemical synthesis. The objective is to detail its function as a synthetic intermediate and to highlight its relevance in contemporary organic synthesis by presenting established research findings. The content strictly adheres to the chemical and synthetic aspects of the compound, based on the provided structural outline.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7BrO2 B1266232 2-Bromomethyl-1,3-dioxolane CAS No. 4360-63-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(bromomethyl)-1,3-dioxolane
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InChI

InChI=1S/C4H7BrO2/c5-3-4-6-1-2-7-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKIIJIDEWWXQEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1063431
Record name 1,3-Dioxolane, 2-(bromomethyl)-
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Molecular Weight

167.00 g/mol
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CAS No.

4360-63-8
Record name 2-(Bromomethyl)-1,3-dioxolane
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Record name 1,3-Dioxolane, 2-(bromomethyl)-
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Record name 1,3-Dioxolane, 2-(bromomethyl)-
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Record name 1,3-Dioxolane, 2-(bromomethyl)-
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Record name 2-bromomethyl-1,3-dioxolane
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Chemical Reactivity and Reaction Mechanisms of 2 Bromomethyl 1,3 Dioxolane

Mechanism of Action as an Alkylating Agent

2-Bromomethyl-1,3-dioxolane functions as a potent alkylating agent. guidechem.com Its mechanism of action is centered on the electrophilic character of the carbon atom in the bromomethyl group. The bromine atom, being a good leaving group, facilitates the covalent attachment of the dioxolane-containing fragment to nucleophilic centers. This property is harnessed in the synthesis of complex molecules and for the modification of biological macromolecules.

The cornerstone of this compound's reactivity is the nucleophilic substitution reaction at the bromomethyl group. smolecule.com In this process, a nucleophile attacks the electron-deficient carbon atom bonded to the bromine. This results in the displacement of the bromide ion and the formation of a new carbon-nucleophile bond. The reaction is a classic example of an SN2 (bimolecular nucleophilic substitution) pathway, where the rate is dependent on the concentration of both the substrate and the nucleophile. The stability of the dioxolane ring under various conditions makes this a reliable and widely used transformation in organic chemistry.

As an alkylating agent, this compound is employed to modify a wide array of molecular targets. A significant application is in medicinal chemistry for the synthesis of acyclonucleosides, which are analogues of natural nucleosides with potential antiviral activity. mdpi.com In these syntheses, the compound alkylates purine (B94841) bases, often with high regioselectivity for the N-9 position, yielding products in good to moderate yields (54–85%). mdpi.com This demonstrates its utility in modifying complex biological molecules. mdpi.com Furthermore, it serves as a key building block for creating other important synthetic intermediates, such as α,β-unsaturated aldehydes and 1,4-dialdehyde monoacetals. smolecule.com

Types of Chemical Reactions

While this compound can participate in various transformations, including the formation of Grignard reagents, its most characteristic and widely exploited reactions are nucleophilic substitutions. google.comicho.edu.pl

The compound readily reacts with a broad spectrum of nucleophiles. guidechem.comsmolecule.com The electrophilic bromomethyl group is the reactive site for these transformations, allowing for the introduction of diverse functional groups onto the dioxolane scaffold.

This compound exhibits well-documented reactivity towards common nucleophiles such as amines, thiols, and alcohols. guidechem.com These reactions typically proceed under basic conditions to deprotonate the nucleophile, enhancing its reactivity. guidechem.com

Amines: Primary and secondary amines react to form the corresponding N-alkylated products. For instance, the reaction with n-propylamine yields N-n-Propyl-N-(1,3-dioxolan-2-ylmethyl)amine. prepchem.comsigmaaldrich.com

Thiols: Thiol nucleophiles, such as thiosalicylic acid, readily displace the bromide to form thioethers. oup.com This reaction was used as a key step in the synthesis of 2-(1,3-dioxolan-2-ylmethylthio)benzoic acid. oup.com

Alcohols: Alcohols and alkoxides can also serve as nucleophiles, leading to the formation of ether linkages, although this is sometimes accomplished via an organometallic intermediate. google.com

The table below summarizes representative nucleophilic substitution reactions.

Nucleophile CategorySpecific NucleophileProduct Structure
Amines n-PropylamineN-n-Propyl-N-(1,3-dioxolan-2-ylmethyl)amine
Thiols Thiosalicylic acid2-(1,3-dioxolan-2-ylmethylthio)benzoic acid
Purine Bases 6-Chloropurine6-Chloro-9-((1,3-dioxolan-2-yl)methyl)-9H-purine

The outcome of these nucleophilic substitution reactions is the formation of a diverse range of 2-substituted 1,3-dioxolanes. The original bromine atom is replaced by the attacking nucleophilic moiety, effectively coupling the dioxolane unit to another molecule. This strategy is fundamental to its role as a synthetic building block, enabling the construction of more complex molecular architectures. For example, its reaction with purine analogues leads to the formation of acyclic nucleoside precursors where the dioxolane is attached to the purine ring system. mdpi.com

Grignard Reactions

The bromine atom in this compound allows for the formation of a highly useful organometallic compound, a Grignard reagent. This reagent serves as a nucleophilic source of a protected hydroxymethylcarbonyl moiety, enabling a variety of subsequent chemical transformations.

Formation of Grignard Reagents

This compound readily reacts with magnesium metal in an anhydrous ether solvent, most commonly tetrahydrofuran (B95107) (THF), to generate the corresponding Grignard reagent, (1,3-dioxolan-2-ylmethyl)magnesium bromide. thieme-connect.comsigmaaldrich.com This reaction involves the oxidative insertion of magnesium into the carbon-bromine bond.

The preparation is typically conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the highly reactive Grignard reagent from reacting with atmospheric moisture or oxygen. The initiation of the reaction can sometimes be facilitated by the addition of a small crystal of iodine or by gentle heating. The resulting Grignard reagent is a novel and efficient d²-synthon, valued for its unusual stability which allows for reactions even at elevated temperatures. thieme-connect.com

Table 1: Synthesis of (1,3-Dioxolan-2-ylmethyl)magnesium bromide

Reactant Reagent Solvent Conditions Product
Applications in Further Synthetic Steps

The Grignard reagent derived from this compound, (1,3-dioxolan-2-ylmethyl)magnesium bromide, is a versatile nucleophile used in the formation of new carbon-carbon bonds. Its primary application lies in the reaction with electrophilic centers, particularly carbonyl compounds.

This reagent undergoes nucleophilic addition to aldehydes, ketones, and esters, yielding secondary or tertiary alcohols, respectively. The dioxolane ring remains intact during these reactions, effectively protecting the aldehyde functionality that can be revealed in a subsequent step. This two-step process is equivalent to a nucleophilic acylation.

Notable applications include:

The synthesis of 3-[¹¹C]-Propionaldehyde, a key intermediate for preparing the radiolabeled anticancer compound [¹¹C]SN-38. sigmaaldrich.comsigmaaldrich.com

Reaction with D-glyceraldehyde to form 1-[(S)-2,2-Dimethyl-(1,3)-dioxolan-4-yl]-4-(1,3-dioxolan-2-yl)-2-ol, an intermediate in the synthesis of unsaturated nucleosides. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

The preparation of bicyclic carboxylate intermediates which are employed in the total synthesis of natural products like spirovibsanin A. sigmaaldrich.com

Table 2: Selected Applications of (1,3-Dioxolan-2-ylmethyl)magnesium bromide

Electrophile Product Type Specific Application Example Reference(s)
Carbonyl Compounds (Aldehydes, Ketones) Alcohols Synthesis of intermediates for bioactive molecules
D-glyceraldehyde Diol Synthesis of unsaturated nucleosides sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
N/A Intermediate Synthesis of [¹¹C]SN-38 sigmaaldrich.comsigmaaldrich.com

Elimination Reactions

Under basic conditions, haloalkanes can undergo elimination reactions to form alkenes. The analogous compound, 2-(2-bromoethyl)-1,3-dioxolane (B43116), is known to undergo elimination to yield an alkene in the presence of a strong, non-nucleophilic base like potassium tert-butoxide in dimethyl sulfoxide. This suggests that this compound could potentially undergo a similar E2 elimination to form 2-methylene-1,3-dioxolane, a cyclic ketene (B1206846) acetal (B89532). The synthesis of substituted 2-methylene-1,3-dioxolanes from other acetal halides has been reported, further supporting the feasibility of this reaction pathway. rsc.org

Oxidation and Reduction Reactions

The reactivity of this compound towards oxidation and reduction is largely governed by the stability of the cyclic acetal ring.

Reduction: Cyclic acetals are generally stable to hydride reducing agents like lithium aluminum hydride (LiAlH₄) under standard conditions. cdnsciencepub.com However, in the presence of a Lewis acid such as aluminum chloride (AlCl₃), the 1,3-dioxolane (B20135) ring can be reductively cleaved. cdnsciencepub.com This reaction, known as hydrogenolysis, proceeds via the formation of an intermediate oxocarbenium ion, which is then attacked by a hydride, yielding a hydroxy ether. cdnsciencepub.com For 2-(2-bromoethyl)-1,3-dioxolane, reduction with reagents like lithium aluminum hydride can reduce the carbon-bromine bond to an alcohol.

Oxidation: The 1,3-dioxolane ring is stable towards many common oxidizing agents. organic-chemistry.orgthieme-connect.de However, strong oxidizing agents, particularly in the presence of Lewis acids, can cleave the ring to give ester or lactone products. organic-chemistry.org For example, reagents like potassium permanganate (B83412) can oxidize the molecule. organic-chemistry.org The primary bromide of this compound itself is not typically oxidized without affecting the dioxolane ring under harsh conditions.

Reaction Kinetics and Mechanisms of Analogous Dioxolanes

The chemical behavior of this compound is closely related to the fundamental reactivity of the 1,3-dioxolane ring system.

Mechanism of Acetal Cleavage

The cleavage of the 1,3-dioxolane ring, a type of acetal, is a key reaction, typically occurring under acidic conditions. This process is reversible and fundamental to the use of dioxolanes as protecting groups for carbonyl compounds. masterorganicchemistry.com

The mechanism of acid-catalyzed hydrolysis involves the following key steps:

Protonation: One of the oxygen atoms of the dioxolane ring is protonated by an acid catalyst (H⁺), making it a better leaving group. masterorganicchemistry.com

Ring Opening: The protonated ring opens to form a resonance-stabilized oxocarbenium ion. This step is often the rate-determining step. cdnsciencepub.com

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the carbocation. masterorganicchemistry.com

Deprotonation: A final deprotonation step yields the carbonyl compound (an aldehyde or ketone) and ethylene (B1197577) glycol. masterorganicchemistry.com

The mechanism can be catalyzed by a specific acid (H⁺) or by general acids, depending on the structure of the acetal. masterorganicchemistry.com Similarly, reductive cleavage with LiAlH₄-AlCl₃ is believed to proceed through the formation of an oxocarbonium ion as the key intermediate in the rate-determining step, which is then intercepted by a hydride ion. cdnsciencepub.com

Hydrolysis Studies of Dioxolane Derivatives

The hydrolysis of dioxolanes, including derivatives like this compound, is a fundamental reaction in organic chemistry, primarily used to deprotect a carbonyl group. This process is essentially the reverse of the acetal formation reaction and is typically catalyzed by acid in the presence of excess water. organicchemistrytutor.comyoutube.com

The general mechanism for the acid-catalyzed hydrolysis of a 1,3-dioxolane involves several key steps. youtube.comchemistrysteps.com It begins with the protonation of one of the acetal oxygen atoms by an acid catalyst, such as sulfuric acid or tosylic acid. organicchemistrytutor.com This protonation converts the oxygen into a good leaving group. The C-O bond then cleaves, and the resulting positive charge is stabilized by the adjacent oxygen atom, forming a resonance-stabilized oxonium ion. A water molecule then acts as a nucleophile, attacking the electrophilic carbon of the oxonium ion. Subsequent deprotonation steps lead to the formation of a hemiacetal, which is then further protonated and breaks down to yield the original aldehyde or ketone and ethylene glycol. chemistrysteps.com

Kinetic studies on the hydrolysis of acetals provide deeper insight into the reaction mechanism. These investigations can distinguish between different mechanistic pathways, such as the A-1 and A-2 mechanisms. osti.gov In an A-1 mechanism, the rate-determining step is the unimolecular dissociation of the protonated acetal to form the oxonium ion. In an A-2 mechanism, the rate-determining step is the bimolecular attack of water on the protonated acetal. osti.gov Factors such as the structure of the acetal and the reaction conditions influence which mechanism is favored. Research into the hydrolysis of various 1,3-dioxolane derivatives has been conducted to elucidate these pathways. acs.org

The hydrolysis of this compound specifically regenerates bromoacetaldehyde (B98955) and ethylene glycol.

Table 1: General Conditions for Dioxolane Hydrolysis
ReactionSubstrateReagentsProducts
Hydrolysis (Deprotection)This compoundAqueous Acid (e.g., H₂SO₄, HCl, TsOH), Excess H₂OBromoacetaldehyde and Ethylene Glycol

Role of Dioxolane Acetal Structure as a Protecting Group for Aldehydes

In multi-step organic synthesis, it is often necessary to protect a reactive functional group to prevent it from reacting while another part of the molecule is being modified. wikipedia.org The 1,3-dioxolane structure is a widely used protecting group for aldehydes and ketones because acetals are stable under neutral or basic conditions but are readily cleaved by acid-catalyzed hydrolysis. chemistrysteps.com

The compound this compound is the ethylene acetal of bromoacetaldehyde, a bifunctional compound containing both a reactive aldehyde and a bromine atom. sigmaaldrich.com The aldehyde group is generally more susceptible to nucleophilic attack than the bromomethyl group is to substitution. Therefore, to perform selective reactions at the bromomethyl position (e.g., nucleophilic substitution), the aldehyde group must first be protected.

Protection: The aldehyde is protected by reacting bromoacetaldehyde with ethylene glycol in the presence of an acid catalyst. chemicalbook.com This reaction forms the stable five-membered cyclic acetal, this compound.

Deprotection: Once the desired transformations on other parts of the molecule are complete, the protecting group can be removed. This is achieved through acid-catalyzed hydrolysis, as detailed in the previous section, which regenerates the original aldehyde functional group. chemistrysteps.comwikipedia.org This strategy allows for the selective manipulation of the bromo- functional group without interference from the aldehyde.

Table 2: Protection and Deprotection using a Dioxolane Acetal
ProcessStarting MaterialReagentsProduct
ProtectionBromoacetaldehydeEthylene Glycol, Acid CatalystThis compound
DeprotectionThis compoundAqueous Acid, Excess H₂OBromoacetaldehyde

Applications of 2 Bromomethyl 1,3 Dioxolane in Organic Synthesis

Synthesis of Aldehydes and Monoacetals

The primary utility of 2-bromomethyl-1,3-dioxolane stems from its nature as a protected aldehyde. The dioxolane ring masks the reactive aldehyde functionality, allowing for modifications at the bromomethyl position without affecting the aldehyde. guidechem.com This protecting group is stable under neutral and basic conditions but can be readily removed under acidic conditions to regenerate the aldehyde, a process known as deacetalization.

The synthesis of α,β-unsaturated aldehydes can be achieved using this compound as a key starting material. The general strategy involves converting the bromomethyl group into a nucleophilic species, which then reacts with a carbonyl compound to build the carbon skeleton. Subsequent elimination and deprotection steps yield the final product.

One common pathway involves the preparation of a Wittig reagent. Reacting this compound with triphenylphosphine (B44618) forms a phosphonium (B103445) salt. Treatment of this salt with a strong base generates the corresponding ylide. This ylide can then undergo a Wittig reaction with an aldehyde or ketone. The resulting product contains a carbon-carbon double bond and the protected dioxolane ring. The final step is the acidic hydrolysis of the dioxolane to unveil the α,β-unsaturated aldehyde. The conjugation of the carbonyl group with the double bond is a key feature of these products. libretexts.org

The structure of this compound is well-suited for the synthesis of molecules containing a 1,4-dicarbonyl relationship, where one of the carbonyls is protected as an acetal (B89532). This is typically accomplished through a conjugate addition (Michael addition) reaction.

To achieve this, the electrophilic character of the carbon bearing the bromine atom is reversed by converting it into a nucleophile. This can be done by forming the corresponding Grignard reagent through reaction with magnesium metal or by using other organometallic intermediates. This nucleophile can then be added to an α,β-unsaturated ketone or ester. This 1,4-addition results in the formation of a new carbon-carbon bond at the β-position of the acceptor molecule, leading to a product that is a 1,4-aldehyde monoacetal (in the case of an α,β-unsaturated ketone reactant) or a related derivative. These products are valuable intermediates for the synthesis of various heterocyclic compounds and other complex targets.

Building Block for Complex Organic Molecules

Due to its dual functionality, this compound is widely recognized as a crucial building block in the synthesis of complex organic molecules, with applications in pharmaceuticals, agrochemicals, and materials science. nbinno.com The reactive bromine atom serves as a handle for introducing the protected aldehyde moiety into a larger molecular framework.

A significant application of this compound is the synthesis of more elaborate dioxolane derivatives. The bromine atom is an excellent leaving group in nucleophilic substitution reactions. guidechem.com This allows for the straightforward reaction with a wide array of nucleophiles, such as alcohols, amines, and thiols, to form new substituted dioxolanes. guidechem.com

For instance, it is used as an intermediate in the production of fungicides. google.com In one patented process, 2-(2,4-dichlorophenyl)-2-methyl-4-n-propyl-1,3-dioxolane is brominated to yield 2-bromomethyl-2-(2,4-dichlorophenyl)-4-n-propyl-1,3-dioxolane, an intermediate for fungicides derived from 1,2,4-triazole (B32235) and imidazole. google.com Similarly, it is a precursor in the synthesis of (2S-cis)-2-(bromomethyl)-2-(4-chlorophenyl)-1,3-dioxolane-4-methanol methanesulfonate (B1217627), a key intermediate for the drug mitratapide (B1677210). google.com

Table 2: Examples of Complex Dioxolane Derivatives
Starting MaterialProductApplicationReference
2-(2,4-dichlorophenyl)-2-methyl-4-n-propyl-1,3-dioxolane2-Bromomethyl-2-(2,4-dichlorophenyl)-4-n-propyl-1,3-dioxolaneFungicide Intermediate google.com
2-bromo-1-(4-chloro-phenyl)-ethanone(2S-cis)-2-(bromomethyl)-2-(4-chlorophenyl)-1,3-dioxolane-4-methanol methanesulfonateMitratapide Intermediate google.com

Acyclonucleosides are modified nucleosides in which the furanose sugar ring is replaced by an acyclic side chain. Many of these compounds exhibit significant antiviral activity. nih.gov this compound serves as an excellent precursor for synthesizing the acyclic portion of these molecules.

In this context, the dioxolane ring acts as a stable, acyclic mimic of the natural sugar moiety. The synthesis involves a nucleophilic substitution reaction where a nucleobase (such as purine (B94841) or pyrimidine (B1678525) derivatives) displaces the bromide ion from this compound. This reaction attaches the heterocyclic base to the acyclic "sugar" backbone, forming the core structure of the acyclonucleoside. The resulting compounds are of great interest in medicinal chemistry for the development of new therapeutic agents.

Detailed synthetic procedures have been reported for the preparation of the highly functionalized and versatile building blocks 1-bromo-3-butyn-2-one and 1,3-dibromo-3-buten-2-one, starting from derivatives of this compound. tandfonline.comingentaconnect.comresearchgate.net These compounds contain multiple electrophilic sites, making them useful for diversity-oriented synthesis. tandfonline.com

The synthesis of 1-bromo-3-butyn-2-one begins with 2-bromomethyl-2-vinyl-1,3-dioxolane. This starting material undergoes bromination to yield 2-(1,2-dibromoethyl)-2-bromomethyl-1,3-dioxolane. A subsequent double dehydrobromination using a strong base like potassium tert-butoxide affords 2-ethynyl-2-bromomethyl-1,3-dioxolane. The final step is the deprotection of the acetal and hydrolysis using formic acid (formolysis), which reveals the ketone functionality and yields the target compound, 1-bromo-3-butyn-2-one. tandfonline.comingentaconnect.comresearchgate.net

Table 3: Synthetic Pathway to 1-Bromo-3-butyn-2-one
StepReactantReagentsProductReference
12-Bromomethyl-2-vinyl-1,3-dioxolaneBr₂ in Dichloromethane (B109758)2-(1,2-Dibromoethyl)-2-bromomethyl-1,3-dioxolane tandfonline.comresearchgate.net
22-(1,2-Dibromoethyl)-2-bromomethyl-1,3-dioxolanet-BuOK (Potassium tert-butoxide)2-Ethynyl-2-bromomethyl-1,3-dioxolane tandfonline.comingentaconnect.comresearchgate.net
32-Ethynyl-2-bromomethyl-1,3-dioxolaneHCOOH (Formic Acid)1-Bromo-3-butyn-2-one tandfonline.comingentaconnect.comresearchgate.net

The related compound, 1,3-dibromo-3-buten-2-one, is also synthesized from a precursor derived from 2-bromomethyl-2-vinyl-1,3-dioxolane through a sequence involving deacetalization and bromination. tandfonline.comingentaconnect.com

Synthesis of 1-Bromo-3-buten-2-one

A notable application of this compound's derivatives is in the synthesis of 1-Bromo-3-buten-2-one. A convenient method for this synthesis starts from the commercially available 2-ethyl-2-methyl-1,3-dioxolane. researchgate.net The process involves a three-step reaction sequence:

Bromination: The initial acetal, 2-ethyl-2-methyl-1,3-dioxolane, is reacted with elemental bromine in dichloromethane to produce 2-(1-bromoethyl)-2-bromomethyl-1,3-dioxolane with a high yield of 98%. researchgate.net

Dehydrobromination: The resulting dibromoacetal undergoes dehydrobromination using potassium tert-butoxide in tetrahydrofuran (B95107) to yield 2-bromomethyl-2-vinyl-1,3-dioxolane. This step proceeds with a yield of 84–93%. researchgate.net

Deprotection: The final step involves the removal of the acetal protecting group. This can be achieved through formolysis (hydrolysis with formic acid) over 6-10 hours, affording 1-Bromo-3-buten-2-one in 85–94% yield. researchgate.net A more rapid alternative for this deprotection is acid hydrolysis under microwave activation (100°C for 8-10 minutes), which provides the final product in a 75% yield. researchgate.net

This synthetic route highlights the utility of the dioxolane moiety as a protecting group that can be efficiently removed to furnish the desired α-bromoketone. researchgate.nettandfonline.comtandfonline.com

Role in Pharmaceutical and Medicinal Chemistry

This compound and its derivatives are pivotal intermediates in the synthesis of numerous pharmaceutical compounds. sigmaaldrich.com Its ability to introduce a protected aldehyde functionality is particularly valuable in the construction of complex drug molecules.

Key Intermediate in Drug Synthesis

The structure of this compound makes it an ideal starting material for introducing a two-carbon chain with a latent aldehyde group. This feature is exploited in the synthesis of various active pharmaceutical ingredients (APIs). The bromo group allows for facile nucleophilic substitution, enabling the attachment of the dioxolane-methyl fragment to a variety of molecular scaffolds.

Synthesis of 1,4-Benzoxazepine (B8686809) (BZO) Compounds

While specific, detailed reaction pathways starting directly from this compound for the synthesis of 1,4-Benzoxazepine (BZO) compounds are not extensively detailed in readily available literature, the general synthetic strategy involves the reaction of a bromo-containing electrophile with an appropriate nucleophile. In the context of BZO synthesis, this compound could theoretically be reacted with a substituted o-aminophenol. The amino group of the o-aminophenol would act as a nucleophile, displacing the bromide. Subsequent intramolecular reactions, likely involving the deprotection of the acetal to reveal the aldehyde, followed by cyclization and other transformations, would lead to the formation of the 1,4-benzoxazepine ring system. This class of compounds is of significant interest in medicinal chemistry due to their diverse biological activities.

Precursor for Epidermal Growth Factor Receptor (EGFR) Inhibitors

Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy. rsc.org While direct synthesis of EGFR inhibitors from this compound is not commonly documented, derivatives containing the 1,3-dioxolane (B20135) moiety have been explored in the design of such inhibitors. For example, novel xanthine (B1682287) derivatives incorporating a chalcone (B49325) moiety have been synthesized and evaluated as EGFR inhibitors. nih.gov The general principle involves creating hybrid molecules that can effectively bind to the EGFR active site. The 1,3-dioxolane ring can serve as a structural element within these larger, more complex molecules designed to target EGFR. nih.govnih.gov

Synthesis of Orally Active Agents Targeting Cancer and Cell Proliferation

A significant application of a derivative of this compound is in the synthesis of Mitratapide, an apolipoprotein B secretion/MTP (microsomal triglyceride transfer protein) inhibitor. google.com Mitratapide is useful as a lipid-lowering agent and has implications in therapeutic areas that can be related to cell proliferation. The key intermediate for Mitratapide is (2S-cis)-2-(bromomethyl)-2-(4-chlorophenyl)-1,3-dioxolane-4-methanol methanesulfonate. google.com An improved process for the preparation of this key intermediate involves the reaction of (2S)-2,2-dimethyl-1,3-dioxolane-4-methanol methanesulfonate with 2-bromo-1-(4-chloro-phenyl)-ethanone. google.com This reaction underscores the importance of brominated dioxolane derivatives in constructing complex, orally active pharmaceutical agents.

Intermediate in the Synthesis of Doxofylline

This compound is a crucial intermediate in the synthesis of Doxofylline, a bronchodilator used in the treatment of asthma. chemicalbook.compatsnap.comallfordrugs.com The synthesis involves the N-alkylation of theophylline (B1681296) with this compound.

A typical synthetic procedure is as follows:

ReactantsReagents/SolventsConditionsYield
Theophylline, this compoundSodium hydroxide, Tetrabutylammonium bromide, AcetoneReflux for 6.3 hours90%

In this reaction, theophylline is reacted with this compound in the presence of a base (sodium hydroxide) and a phase transfer catalyst (tetrabutylammonium bromide) in a suitable solvent like acetone. chemicalbook.com The reaction proceeds via nucleophilic substitution where the nitrogen atom of the theophylline ring attacks the carbon bearing the bromine atom, displacing the bromide and forming the final Doxofylline product. chemicalbook.compatsnap.com The use of a phase transfer catalyst helps to facilitate the reaction between the water-soluble and organic-soluble reactants.

Applications in Material Science

Development of Polymers and Resins

This compound and its derivatives serve as key monomers or precursors in the synthesis of various polymers and resins. The dioxolane ring can be incorporated into polymer backbones through different polymerization techniques, leading to materials with tailored properties.

One significant application involves the synthesis of polymers through ring-opening polymerization. While direct polymerization of this compound is not extensively documented in readily available literature, the synthesis and polymerization of its analogs provide insight into its potential. For instance, the related compound, 2-methylene-1,3-dioxepane, which is synthesized from its bromo-precursor, 2-bromomethyl-1,3-dioxepane, undergoes radical ring-opening copolymerization with monomers like methyl methacrylate (B99206). This process allows for the introduction of ester functionalities into the polymer backbone, creating materials that can be designed for specific degradation profiles and mechanical properties.

The general mechanism for the cationic polymerization of the parent 1,3-dioxolane molecule involves initiation by a cationic species, followed by propagation where the cyclic monomer adds to the growing polymer chain, which is an oxonium ion. This process can be catalyzed by various acids. This fundamental understanding of dioxolane polymerization provides a basis for how substituted dioxolanes, such as this compound, could be incorporated into polymer structures. The presence of the bromomethyl group offers a reactive handle for further post-polymerization modification, allowing for the synthesis of functional polymers with diverse applications.

Polymerization MethodMonomer/Precursor ExampleResulting Polymer FeaturePotential Application
Radical Ring-Opening Copolymerization2-Methylene-1,3-dioxepane (from 2-bromomethyl-1,3-dioxepane)Ester functionalities in the backboneBiodegradable plastics, controlled-release drug delivery
Cationic Polymerization1,3-Dioxolane (parent compound)Polyacetal backboneEngineering thermoplastics, resins
Post-polymerization ModificationPolymers with incorporated this compound unitsFunctional side chainsSpecialty polymers with tailored properties

Synthesis of Sulfur-Containing (Meth)acrylic Esters for Optical Materials (Analogs)

The demand for advanced optical materials, particularly those with a high refractive index, has led to the exploration of various sulfur-containing polymers. Sulfur atoms, due to their high polarizability, can significantly enhance the refractive index of a material. While direct synthesis from this compound is not explicitly detailed, its analogs can be envisioned as precursors for sulfur-containing (meth)acrylic esters used in optical applications.

The general approach involves the synthesis of a monomer containing both a sulfur atom and a polymerizable group, such as a methacrylate. An analog of this compound, where the bromine is replaced by a thiol group (2-mercaptomethyl-1,3-dioxolane), could serve as a key intermediate. This thiol-containing dioxolane could then be reacted with a molecule containing a methacrylate group to form the desired monomer.

For instance, a synthetic route could involve the esterification of methacrylic acid with a sulfur-containing alcohol, which could be derived from a dioxolane analog. The resulting sulfur-containing methacrylate monomer can then be polymerized or copolymerized to produce a high refractive index resin suitable for optical lenses and other optical components. nih.govresearchgate.netresearchgate.net The incorporation of the dioxolane ring, in addition to the sulfur atom, could also influence other properties of the final material, such as its thermal stability and mechanical strength.

Asymmetric Synthesis Applications (with analogs like 2-(2-Bromoethyl)-1,3-dioxolane)

The protected aldehyde functionality in dioxolane-based compounds, particularly in analogs like 2-(2-bromoethyl)-1,3-dioxolane (B43116), makes them valuable building blocks in the field of asymmetric synthesis. The ability to introduce a chiral center with high stereocontrol is crucial in the synthesis of complex natural products and pharmaceuticals.

Asymmetric Total Synthesis of Marine Mollusk Metabolites

An important application of 2-(2-bromoethyl)-1,3-dioxolane is in the asymmetric total synthesis of marine mollusk metabolites, such as pulo'upone (B1231172). sigmaaldrich.com Pulo'upone is a complex natural product with a unique carbon skeleton. The synthesis of both enantiomers of pulo'upone has been achieved utilizing an Evans' asymmetric Diels-Alder reaction. sigmaaldrich.comharvard.edu

In this synthetic strategy, 2-(2-bromoethyl)-1,3-dioxolane serves as a key building block. The ethyl-dioxolane portion of the molecule is used to construct a side chain that is ultimately incorporated into the target molecule. The Evans' asymmetric Diels-Alder reaction, which employs a chiral auxiliary to control the stereochemistry of the cycloaddition, is a critical step in establishing the desired stereocenters of the natural product. The high diastereoselectivity of this reaction allows for the synthesis of a specific enantiomer of the Diels-Alder adduct, which is then further elaborated to yield the final natural product. chemtube3d.com The dioxolane group acts as a masked aldehyde, which can be deprotected at a later stage of the synthesis to reveal the aldehyde functionality for further transformations.

Key ReagentReaction TypeApplicationSignificance
2-(2-Bromoethyl)-1,3-dioxolaneEvans' Asymmetric Diels-Alder ReactionTotal synthesis of (+)- and (-)-Pulo'uponeEnables stereocontrolled construction of a complex marine natural product.

Synthesis of 1-Deoxy-castanospermine and its Epimer

The analog 2-(2-bromoethyl)-1,3-dioxolane has also been employed as a starting material in the synthesis of 1-deoxy-castanospermine and its epimer, 1-deoxy-8a-epi-castanospermine. sigmaaldrich.com Castanospermine and its derivatives are potent glycosidase inhibitors with potential therapeutic applications.

The synthesis of these indolizidine alkaloids involves a multi-step sequence where the carbon chain of 2-(2-bromoethyl)-1,3-dioxolane is incorporated to form a part of the heterocyclic ring system. The synthesis often involves the creation of a pyrrolidine (B122466) ring, followed by the formation of the second ring to complete the indolizidine core. The stereochemistry of the hydroxyl groups on the ring is critical for the biological activity of these compounds and is carefully controlled throughout the synthetic sequence. While the specific details of the synthesis utilizing 2-(2-bromoethyl)-1,3-dioxolane were not fully available in the searched literature, its role as a starting reagent highlights its utility in constructing the carbon framework of these complex alkaloids. acs.orgnih.govacs.org

Spectroscopic and Theoretical Investigations of 2 Bromomethyl 1,3 Dioxolane

Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental in the study of molecular structures. For 2-Bromomethyl-1,3-dioxolane, a combination of these techniques allows for a comprehensive understanding of its chemical identity.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits several characteristic absorption bands that correspond to the vibrational modes of its specific bonds. chemicalbook.com

Key vibrational frequencies in the IR spectrum of this compound are associated with the C-H, C-O, and C-Br stretching and bending vibrations. The region between 2800 and 3000 cm⁻¹ typically shows absorptions due to the stretching vibrations of the C-H bonds in the methylene (B1212753) groups of the dioxolane ring and the bromomethyl group. The strong absorptions observed in the 1000-1200 cm⁻¹ range are characteristic of the C-O stretching vibrations within the dioxolane ring, a signature feature for cyclic acetals. The presence of the bromine atom is confirmed by the absorption band corresponding to the C-Br stretching vibration, which typically appears in the lower frequency region of the spectrum, generally between 500 and 700 cm⁻¹.

Table 1: Characteristic IR Absorption Bands for this compound

Frequency Range (cm⁻¹) Bond Vibrational Mode
2950-3000 C-H Asymmetric Stretching
2850-2900 C-H Symmetric Stretching
1450-1480 C-H Bending (Scissoring)
1040-1150 C-O Stretching
600-700 C-Br Stretching

Note: The exact peak positions can vary slightly depending on the sample preparation and the specific instrument used.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed structure of a molecule by providing information about the chemical environment of individual atoms. Both ¹H and ¹³C NMR are crucial for the characterization of this compound. chemicalbook.comnih.gov

The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring protons. The spectrum, typically recorded in a solvent like CDCl₃, shows distinct signals for the protons of the dioxolane ring and the bromomethyl group. chemicalbook.com

The proton on the C2 carbon of the dioxolane ring, being adjacent to an oxygen atom and the bromomethyl group, appears as a triplet. The methylene protons of the bromomethyl group (CH₂Br) typically resonate as a doublet due to coupling with the C2 proton. The four protons on the C4 and C5 carbons of the dioxolane ring often appear as a multiplet, resulting from their coupling with each other and with the C2 proton.

Table 2: ¹H NMR Chemical Shifts and Splitting Patterns for this compound in CDCl₃

Chemical Shift (δ, ppm) Multiplicity Number of Protons Assignment
~5.1 Triplet 1H H at C2
~4.0-4.2 Multiplet 4H H at C4 and C5
~3.4 Doublet 2H CH₂Br

Note: Chemical shifts and coupling constants can vary based on the solvent and the magnetic field strength of the NMR instrument.

The ¹³C NMR spectrum of this compound provides information about the different carbon environments within the molecule. The spectrum will show distinct peaks for each unique carbon atom.

The carbon atom of the bromomethyl group (CH₂Br) is expected to appear at a lower chemical shift compared to the carbons of the dioxolane ring due to the shielding effect of the bromine atom. The C2 carbon of the dioxolane ring, being bonded to two oxygen atoms, will be significantly deshielded and thus appear at a higher chemical shift. The C4 and C5 carbons of the dioxolane ring are in a similar chemical environment and are expected to have similar chemical shifts.

Table 3: ¹³C NMR Chemical Shifts for this compound

Chemical Shift (δ, ppm) Carbon Assignment
~102 C2
~65 C4 and C5
~35 CH₂Br

Note: The chemical shifts are approximate and can be influenced by the solvent and experimental conditions.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern upon ionization, which helps in confirming its structure. nist.gov

In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ is expected at m/z corresponding to its molecular weight (166/168 g/mol , due to the isotopes of bromine, ⁷⁹Br and ⁸¹Br). A prominent fragmentation pathway for cyclic acetals involves the cleavage of the C-C bonds of the ring. A characteristic fragment for 1,3-dioxolanes is the loss of the substituent at the C2 position, leading to the formation of a stable dioxolanyl cation. Another common fragmentation involves the loss of formaldehyde (B43269) (CH₂O) from the dioxolane ring. The presence of the bromine atom will result in characteristic isotopic patterns for bromine-containing fragments.

Table 4: Major Fragments in the Mass Spectrum of this compound

m/z Possible Fragment Ion
166/168 [C₄H₇BrO₂]⁺ (Molecular Ion)
87/89 [M - CH₂O - H]⁺
73 [C₃H₅O₂]⁺ (Dioxolanyl cation)
43 [C₂H₃O]⁺

Note: The relative intensities of the fragments can vary with the ionization energy and the type of mass spectrometer used.

Raman spectroscopy provides information about the vibrational modes of a molecule, similar to IR spectroscopy, but is based on the inelastic scattering of monochromatic light. The Raman spectrum of this compound offers complementary information to its IR spectrum.

The C-C and C-O stretching vibrations within the dioxolane ring are typically strong and well-defined in the Raman spectrum. The C-Br stretching vibration is also expected to be a strong and characteristic Raman band. Symmetric vibrations, which may be weak in the IR spectrum, are often strong in the Raman spectrum, providing a more complete picture of the vibrational modes of the molecule.

Table 5: Expected Raman Shifts for this compound

Raman Shift (cm⁻¹) Bond Vibrational Mode
2850-3000 C-H Stretching
1000-1200 C-O Stretching
800-950 C-C Ring Breathing
500-700 C-Br Stretching

Note: The Raman shifts and their intensities can be influenced by the excitation wavelength and the physical state of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational Chemistry Studies

Computational chemistry provides powerful tools for investigating the electronic structure, stability, and reactivity of molecules. Through theoretical calculations, it is possible to gain insights into properties that may be difficult to study experimentally. This section details the theoretical investigations of this compound using various computational methods.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. researchgate.netspectroscopyonline.com It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and electronic properties with high accuracy. spectroscopyonline.comrsc.org DFT calculations have become a standard tool for correlating structure with reactivity. rsc.org

Geometry optimization is a fundamental computational procedure aimed at finding the lowest energy arrangement of atoms in a molecule, corresponding to its most stable conformation. Using DFT methods, such as the B3LYP functional combined with a suitable basis set like 6-311++G(d,p), the coordinates of the atoms are systematically adjusted until a stationary point on the potential energy surface is located. spectroscopyonline.comnih.gov This process yields key structural parameters, including bond lengths, bond angles, and dihedral angles.

For this compound, theoretical calculations would provide the precise parameters of its equilibrium geometry. These calculated values can be compared with experimental data, if available, to validate the chosen level of theory.

Illustrative Data: The following table presents a hypothetical set of optimized structural parameters for this compound, as would be obtained from a DFT calculation.

ParameterBond/AtomsCalculated Value
Bond Length C-Br1.95 Å
C-C1.52 Å
C-O (acetal)1.41 Å
O-C (ring)1.43 Å
Bond Angle O-C-O105.0°
C-C-Br110.5°
Dihedral Angle Br-C-C-O178.5°

Note: The data in this table is illustrative and represents typical values. It is not derived from a specific published study on this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgpearson.com The HOMO, being the orbital with the highest energy containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.com The LUMO, the lowest energy orbital without electrons, acts as an electron acceptor, governing the molecule's electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. researchgate.net A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more prone to chemical reactions.

In this compound, the HOMO is expected to be localized primarily on the oxygen atoms, corresponding to their non-bonding lone pair electrons. The LUMO is anticipated to be centered on the antibonding σ* orbital of the C-Br bond. This distribution indicates that the molecule would likely donate electrons from its oxygen atoms in nucleophilic interactions and accept electrons into the C-Br bond, leading to potential cleavage of the bromine atom in electrophilic reactions.

Illustrative Data: The table below shows representative energy values for the frontier orbitals of this compound.

OrbitalEnergy (eV)
HOMO -10.5
LUMO -1.2
HOMO-LUMO Gap 9.3

Note: The data in this table is for illustrative purposes and does not represent results from a specific published calculation on this compound.

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. researchgate.netresearchgate.net It maps the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. researchgate.net

For this compound, an MESP analysis would reveal regions of high negative potential around the two oxygen atoms of the dioxolane ring, consistent with their high electronegativity and the presence of lone pair electrons. These sites represent the primary centers for interaction with electrophiles. A region of positive or near-neutral potential would be expected around the C-Br bond, with the bromine atom itself being an electrophilic center due to the polarizability of the C-Br bond, making it susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemically intuitive interpretation of a complex molecular wavefunction in terms of localized bonds, lone pairs, and intermolecular interactions. wikipedia.orgwisc.edu This method allows for the calculation of natural atomic charges, hybridization of orbitals, and the analysis of delocalization effects through donor-acceptor interactions. wisc.eduq-chem.com

NBO analysis translates the computed electron density into a familiar Lewis structure representation. q-chem.com The stabilization energies associated with interactions between filled (donor) NBOs and empty (acceptor) NBOs quantify the extent of electron delocalization, which is crucial for understanding resonance and hyperconjugation effects. wisc.edu For this compound, significant donor-acceptor interactions would be expected, such as the donation of electron density from the oxygen lone pairs (n) to the antibonding orbital of the C-Br bond (σ). This n → σ interaction would contribute to the weakening of the C-Br bond and influence the molecule's conformational preferences and reactivity.

Illustrative Data: The following table provides a hypothetical summary of NBO analysis results.

Interaction (Donor -> Acceptor)Stabilization Energy E(2) (kcal/mol)
n(O) -> σ(C-Br)1.5
n(O) -> σ(C-H)2.1
n(Br) -> σ*(C-C)0.8

Note: The data in this table is illustrative and does not represent results from a specific published calculation on this compound.

Conformational Analysis and Stereoelectronic Effects

Conformational analysis, aided by computational methods, explores the potential energy surface to identify the most stable conformers and the energy barriers between them. Stereoelectronic effects play a significant role in dictating these preferences. In this compound, effects such as the anomeric effect—an interaction between a lone pair on an oxygen atom and the antibonding orbital of an adjacent C-Br bond—could stabilize specific conformations. For instance, a conformation where an oxygen lone pair is anti-periplanar to the C-Br bond would be stabilized by this n → σ* interaction, influencing the rotational position of the bromomethyl group and the puckering of the dioxolane ring. scite.ai Understanding the preferred conformation is essential as it directly impacts the molecule's reactivity and interactions with other chemical species.

Anomeric Effect and Hyperconjugation in Dioxolanes

The anomeric effect is a fundamental stereoelectronic phenomenon in organic chemistry that describes the tendency of a heteroatomic substituent at the anomeric carbon (the carbon adjacent to a heteroatom in a ring) to favor an axial orientation over the sterically less hindered equatorial position. This effect, first observed in pyranose sugars, is a departure from predictions based solely on steric hindrance. While classically discussed in six-membered rings like tetrahydropyran, the underlying principles also apply to five-membered systems such as dioxolanes.

Two primary models are widely cited to explain the anomeric effect, and there is no universal consensus, suggesting that the observed stability is often a result of combined factors. gatech.educhemrxiv.org

Dipole Minimization Model : An alternative electrostatic explanation suggests that the anomeric preference arises from the destabilization of the equatorial conformer. In an equatorial arrangement, the dipole moments associated with the endocyclic heteroatom and the exocyclic substituent are partially aligned, leading to electrostatic repulsion. In the axial conformation, these dipoles are more opposed, resulting in a lower energy state and greater stability. rsc.org

In the context of 1,3-dioxolanes, these stereoelectronic effects influence the ring's conformation. Theoretical studies on 1,3-dioxole, a related unsaturated compound, have shown that delocalization involving oxygen lone pairs and the C-O antibonding orbital, characteristic of the anomeric effect, is crucial in explaining its nonplanar, puckered-ring conformation. uliege.be While VSEPR models and steric effects play a role, they alone cannot fully account for the observed structural preferences in such systems. chemrxiv.org

Homoanomeric Effects in Heterocycles

Expanding on the principles of the anomeric effect, the homoanomeric effect describes a related, through-space stereoelectronic interaction between a heteroatom's lone pair and an acceptor orbital located at the β-carbon atom (n(X) → β-σ*(C−Y)), rather than the adjacent α-carbon. researchgate.net This homoconjugation is a well-established concept in organic chemistry, though it is generally a weaker interaction than its vicinal anomeric counterpart. researchgate.netuni-muenster.de

Unlike the classic anomeric effect where the donor and acceptor orbitals are typically parallel, the orbital interactions responsible for homoanomeric effects can adopt different patterns dictated by the geometric constraints of the cyclic system. researchgate.netuni-muenster.deethz.ch Computational studies using Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis on various six-membered heterocycles have identified several possible geometries for these interactions. researchgate.netethz.ch

Key findings regarding homoanomeric effects include:

Interaction Strength : Although generally weaker than the classic anomeric effect, the importance of homoanomeric interactions increases significantly as the acceptor ability of the σ* orbital is enhanced, for instance, through bond stretching or polarization. uni-muenster.de

Topological Dependence : The nature of the interaction can be cooperative, where multiple interactions enhance each other, or anticooperative (competitive). These outcomes are a function of the number of electrons involved and the topology of their interactions. researchgate.netuni-muenster.de

Conformational Influence : For equatorial β-C-Y bonds in certain heterocycles, specific homoanomeric interactions like the "Plough effect" (n(X)ax → σ*(C−Y)eq) can be significant, while others like the "W-effect" may be negligible. uni-muenster.deethz.ch Conversely, for axial bonds, homoanomeric interactions are often weak, with bond lengths being more influenced by other factors like intramolecular electron transfer and rehybridization. ethz.ch

These effects can be viewed as faint manifestations of sigma homoaromaticity or homoantiaromaticity, reflecting the symmetry of the wave function. researchgate.netuni-muenster.de

Thermodynamic Properties

The thermodynamic properties of this compound have been estimated using computational methods such as the Joback and Crippen methods. These calculated values provide essential data for understanding the compound's behavior and energy characteristics under various conditions. chemeo.com

The ideal gas heat capacity and dynamic viscosity have also been calculated at various temperatures via the Joback Method. chemeo.com

Global and Local Reactivity Descriptors

Global Reactivity Descriptors are derived from the change in energy as a function of the number of electrons. chemrxiv.org They include:

Chemical Potential (μ): Corresponds to the negative of electronegativity and describes the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the molecule's resistance to a change in its electron distribution or charge transfer. It is approximated as half the difference between the ionization potential and electron affinity, or half the HOMO-LUMO energy gap.

Global Softness (S): As the inverse of hardness (S = 1/η), it indicates the polarizability of the molecule. A "soft" molecule has a small HOMO-LUMO gap and is highly polarizable. scm.com

Electrophilicity Index (ω): This index quantifies the ability of a molecule to act as an electrophile and accept electrons.

Local Reactivity Descriptors are used to predict the regioselectivity of chemical reactions by pinpointing the most reactive atoms or functional groups. chemrxiv.orgrsc.org

Fukui Function (f(r)): This is a key local descriptor that measures the change in electron density at a specific point in the molecule upon the addition or removal of an electron. scm.com It is used to identify sites susceptible to different types of attack:

f+(r): For nucleophilic attack (where the molecule accepts an electron).

f-(r): For electrophilic attack (where the molecule donates an electron).

f0(r): For radical attack.

Local Softness (s(r)): This is the product of the global softness (S) and the Fukui function (f(r)). It provides a site-specific index of reactivity, where a larger value indicates a more reactive site for a particular type of reaction. scm.com

Dual Descriptor (f²(r)): Calculated as the difference between f+(r) and f-(r), it can simultaneously identify nucleophilic (f²(r) > 0) and electrophilic (f²(r) < 0) sites. scm.com

These theoretical descriptors are invaluable for rationalizing and predicting chemical behavior, such as the regio- and chemoselectivity observed in the reactions of complex organic molecules. rsc.org

Future Directions and Emerging Research Areas

Exploration of Novel Synthetic Pathways

The synthesis of 2-bromomethyl-1,3-dioxolane and its derivatives is continuously being refined to improve efficiency, safety, and sustainability. While conventional methods, such as the reaction of bromoacetaldehyde (B98955) diethyl acetal (B89532) with ethylene (B1197577) glycol, are well-established, researchers are exploring new routes to address limitations like the use of hazardous reagents and the generation of byproducts. guidechem.comnbinno.com

One area of exploration is the development of more direct and atom-economical synthetic processes. This includes the investigation of catalytic systems that can facilitate the direct bromination of 2-methyl-1,3-dioxolane (B1212220) with high selectivity, minimizing the risk of ring-opening that can occur under harsh bromination conditions. guidechem.com Additionally, solvent-free reaction conditions are being explored to create more environmentally friendly and cost-effective manufacturing processes. For instance, a patented process for a derivative involves a reaction performed in the absence of a solvent, which can significantly reduce waste. google.com

Another promising direction is the use of alternative starting materials. Research into the synthesis of related dioxolane structures from renewable resources like glycerol (B35011) is underway. researchgate.net While not a direct synthesis of this compound, these studies on creating functionalized dioxolanes from biorenewable feedstocks could pave the way for more sustainable production methods for this class of compounds in the future.

A summary of various synthetic approaches is presented in the table below.

Starting MaterialsReagents and ConditionsYieldPurityScaleReference
Ethylene glycol, AcetaldehydeBromine, 0–3°C79.2%>95%Industrial (kg) chemicalbook.com
Bromoacetaldehyde diethyl acetalLewis acid catalyst, HBrHigh>98%Industrial (ton) nbinno.com
2-Methyl-1,3-dioxolaneBrominating agent--Laboratory guidechem.com
(2S)-2,2-dimethyl-1,3-dioxolane-4-methanol methanesulfonate(ester), 2-bromo-1-(4-chloro-phenyl)-ethanoneMethanesulfonic acid, solvent-free--- google.com

Development of Catalytic and Stereoselective Reactions

The development of new catalytic and stereoselective reactions involving this compound is a key area of research to expand its synthetic utility. The focus is on creating more complex and chiral molecules with high precision.

Copper-catalyzed reactions have shown promise in this area. For instance, the copper-catalyzed borylation of the related compound 2-(2-bromoethyl)-1,3-dioxolane (B43116) has been used to generate key organotrifluoroborate reagents, which are versatile intermediates in organic synthesis. sigmaaldrich.com The application of similar catalytic systems to this compound could open up new avenues for carbon-carbon and carbon-heteroatom bond formation.

Stereoselective synthesis is another critical frontier. The synthesis of specific stereoisomers of dioxolane derivatives is crucial for pharmaceutical applications where only one enantiomer may have the desired biological activity. Research into the asymmetric total synthesis of natural products has utilized dioxolane building blocks, employing strategies like the Evans' asymmetric Diels-Alder reaction to control stereochemistry. sigmaaldrich.com Future research will likely focus on developing new chiral catalysts and methodologies for the stereoselective introduction of the this compound moiety into complex molecules. A notable example is the stereoselective formation of substituted 1,3-dioxolanes through a three-component assembly involving the oxidation of alkenes with hypervalent iodine, which proceeds via a stereospecific 1,3-dioxolan-2-yl cation intermediate. mdpi.com

Expansion of Applications in Diverse Chemical Fields

While this compound is a well-established intermediate in the pharmaceutical and agrochemical industries, its applications are expanding into other diverse chemical fields. nbinno.com

In medicinal chemistry , beyond its use as a building block for antihistamines and antifungal agents, derivatives of this compound are being investigated for new therapeutic applications. nbinno.com For example, research has shown that certain 1,3-dioxolane (B20135) derivatives can act as modulators to overcome multidrug resistance in cancer cells. mdpi.com

In materials science , this compound and its derivatives are being utilized in the synthesis of novel polymers and resins. lookchem.com The reactive bromomethyl group allows for the incorporation of the dioxolane moiety into polymer backbones, which can be used to modify the properties of the material. For example, dioxolane-functionalized initiators have been synthesized for use in Atom Transfer Radical Polymerization (ATRP), a method for creating well-defined polymers with complex architectures. researchgate.net The dioxolane group can later be deprotected to introduce other functionalities, making it a valuable tool for creating advanced materials.

The use of this compound in the synthesis of flavors and fragrances is another area of application. nbinno.com

FieldApplicationExampleReference
Medicinal ChemistryAntihistamines, Antifungals, Anti-tumor agentsSynthesis of 1,4-benzoxazepine (B8686809) (BZO) compounds nbinno.comlookchem.com
Medicinal ChemistryOvercoming multidrug resistance in cancerSynthesis of 1,3-dioxolane derivatives as P-glycoprotein modulators mdpi.com
AgrochemicalsHerbicides, InsecticidesIntermediate in synthesis nbinno.com
Materials SciencePolymers and ResinsMonomer synthesis, functionalization of polymers lookchem.comfishersci.com
Materials ScienceAtom Transfer Radical Polymerization (ATRP)Synthesis of functional initiators researchgate.net
Flavors and FragrancesFragrance synthesisIntermediate for musk and rose fragrances nbinno.com

Advanced Computational Modeling for Reaction Prediction and Optimization

While specific computational studies focused solely on this compound are not yet widely published, the application of advanced computational modeling represents a significant future direction for research involving this compound. Computational chemistry offers powerful tools for understanding reaction mechanisms, predicting reactivity, and optimizing reaction conditions, which can accelerate the development of new synthetic pathways and applications.

Density Functional Theory (DFT) is a powerful method that can be used to investigate the electronic structure and energetics of molecules and transition states. mdpi.com For this compound, DFT calculations could be employed to:

Elucidate reaction mechanisms: By modeling the potential energy surface of reactions, researchers can identify the most likely reaction pathways and transition state structures. This is particularly valuable for understanding the regioselectivity and stereoselectivity of reactions involving this compound. mdpi.comsmu.edu

Predict reactivity: Computational models can help predict how changes in substrates, reagents, or catalysts will affect the outcome of a reaction. This can guide experimental work and reduce the amount of trial-and-error required.

Optimize reaction conditions: By simulating reactions under different conditions (e.g., temperature, solvent), computational models can help identify the optimal parameters for maximizing yield and minimizing byproducts.

The increasing complexity of the systems being modeled, including the role of non-covalent interactions, is a key trend in computational organic chemistry. rsc.org For reactions involving this compound, this means that future computational studies will likely incorporate explicit solvent molecules and detailed catalyst structures to provide a more accurate picture of the reaction environment. As computational power continues to grow, these in silico experiments will become an indispensable tool for unlocking the full potential of this compound in organic synthesis and materials science.

Q & A

Q. What are the standard synthetic routes for 2-bromomethyl-1,3-dioxolane?

this compound is typically synthesized via bromination of 1,3-dioxolane derivatives. For example, vinyl ethers can react with brominating agents under basic conditions. A reported method involves the reaction of 2-hydroxymethyl-1,3-dioxolane with hydrobromic acid (HBr) in the presence of a dehydrating agent . Alternatively, Grignard reagent precursors like this compound can be generated in situ by reacting magnesium with the brominated dioxolane in tetrahydrofuran (THF), followed by aldehyde addition reactions catalyzed by Sc(OTf)₃ .

Q. Key Methodological Considerations :

  • Use anhydrous conditions to avoid hydrolysis.
  • Monitor reaction progress via TLC or GC-MS to detect intermediates.
  • Purify via fractional distillation under reduced pressure .

Q. What are the key physicochemical properties of this compound?

The compound is a colorless liquid with a molecular weight of 167.00 g/mol. It is fully miscible with polar solvents like THF, acetone, and water, but its bromomethyl group increases reactivity toward nucleophiles. Key properties include:

  • Boiling point : Not explicitly reported, but analogous dioxolanes (e.g., 2-methyl-1,3-dioxolane) boil at ~78°C .
  • Density : ~1.61 g/cm³ (estimated for brominated derivatives) .
  • Reactivity : Susceptible to hydrolysis under acidic or basic conditions, forming diols or ethers .

Advanced Research Questions

Q. How does solvent composition influence the hydrolysis kinetics of this compound?

Solvent effects were studied in water-dioxane and water-DMSO mixtures for analogous dioxolanes (e.g., 2-methyl-1,3-dioxolane). Kinetic data reveal that hydrolysis rates depend on solvent polarity and transition-state stabilization. For example:

  • In water-DMSO mixtures , increased solvent polarity stabilizes the oxonium ion intermediate in A-1 mechanisms, accelerating hydrolysis .
  • Dioxane-rich solvents favor A-Se2 mechanisms due to reduced solvation of leaving groups .

Q. Methodological Recommendations :

  • Use UV-Vis or NMR spectroscopy to monitor reaction progress.
  • Compare rate constants (kobsk_{\text{obs}}) across solvent compositions to infer mechanistic pathways.

Q. How can regioselectivity be controlled in reactions of this compound with purine derivatives?

In reactions with purines (e.g., adenine, guanine), this compound predominantly forms N-9 alkylated products. However, exceptions occur:

  • Guanine : Forms N-7 isomers due to steric hindrance at N-9 .
  • Electron-deficient purines : Use Sc(OTf)₃ as a Lewis acid to enhance electrophilicity at N-9 .

Q. Optimization Strategies :

  • Adjust reaction temperature (20–60°C) to favor kinetic vs. thermodynamic products.
  • Employ protecting groups (e.g., trityl for guanine) to direct alkylation .

Q. What catalytic systems enhance the efficiency of this compound in aldol-like reactions?

Scandium triflate (Sc(OTf)₃) is effective in catalyzing aldol additions between this compound-derived Grignard reagents and aldehydes. The catalyst:

  • Stabilizes the enolate intermediate.
  • Lowers activation energy for C–C bond formation .

Q. Experimental Design :

  • Prepare the Grignard reagent in THF under inert atmosphere.
  • Add aldehydes dropwise at 0°C to minimize side reactions.
  • Characterize products via 1^1H/13^13C NMR and HRMS .

Q. How does steric bulk in 1,3-dioxolane derivatives affect their thermodynamic stability?

Substituents at the acetal carbon influence stability:

  • 2,2-Diisopropyl-1,3-dioxolane : Increased steric hindrance reduces ring strain, enhancing stability .
  • 2-Methyl derivatives : Exhibit lower thermal stability due to weaker C–O bonding .

Q. Computational Validation :

  • Use DFT calculations (e.g., B3LYP/6-31G*) to model ring strain and bond dissociation energies.
  • Compare experimental enthalpy of formation with group contribution models .

Q. Data Contradictions and Resolution

3.1 Discrepancies in regioselectivity for guanine alkylation
While most purines yield N-9 products, guanine forms N-7 isomers. This is attributed to:

  • Steric effects : The N-9 position is sterically crowded in guanine.
  • Electronic factors : N-7 is more nucleophilic in guanine’s tautomeric forms .

Q. Resolution Strategy :

  • Use bulky bases (e.g., DBU) to deprotonate N-9 and shift tautomer equilibrium.
  • Validate via X-ray crystallography or NOE NMR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.